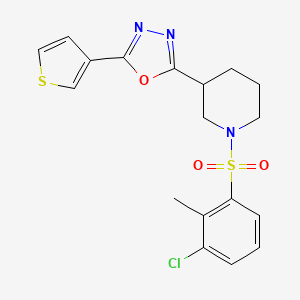
2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, detailing its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H20ClN3O3S with a molecular weight of approximately 438.0 g/mol. The structure includes a piperidine moiety linked to a thiophenyl-substituted oxadiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit various biological activities, including:
- Antimicrobial Activity : Many oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that oxadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Properties : Several derivatives have been evaluated for anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways .
- Anti-inflammatory Effects : Oxadiazoles have also been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Antimicrobial Studies
A study conducted by Dhumal et al. (2016) highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against Mycobacterium bovis BCG. The compounds demonstrated strong inhibitory effects both in active and dormant states, suggesting potential applications in tuberculosis treatment .
Anticancer Activity
In vitro studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a derivative with a similar structure was tested against breast cancer cells and showed significant apoptosis induction .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
- Receptor Interaction : Some derivatives may interact with specific receptors involved in cellular signaling pathways that regulate inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
In a comparative study, the compound was tested against standard antibiotics for its antibacterial properties. The results indicated that it had comparable or superior activity against Staphylococcus aureus and Escherichia coli compared to conventional treatments .
Case Study 2: Anticancer Potential
Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated an IC50 value significantly lower than that of existing chemotherapeutics, indicating its potential as a novel anticancer agent .
Propiedades
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-12-15(19)5-2-6-16(12)27(23,24)22-8-3-4-13(10-22)17-20-21-18(25-17)14-7-9-26-11-14/h2,5-7,9,11,13H,3-4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFSPZBFTGMSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














